1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol is an organic compound with a complex structure characterized by multiple hydroxyl groups, which contribute to its hydrophilic nature. This compound is primarily utilized in various scientific and industrial applications due to its unique chemical properties. The molecular formula for this compound is C18H38O7, and it has a molecular weight of 366.49 g/mol. Its systematic IUPAC name reflects its intricate structure, which includes several propoxy and hydroxy functional groups.
This compound can be classified as a polyol, specifically a glycerol derivative, owing to its multiple hydroxyl (–OH) groups. Polyols are often used in the production of surfactants, solvents, and plasticizers. The compound is sourced through synthetic routes involving the polymerization of propylene oxide or similar compounds under controlled conditions.
The synthesis of 1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol typically involves the following steps:
This method allows for the formation of a branched structure with multiple hydroxyl groups, enhancing its solubility and reactivity.
The molecular structure of 1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol can be represented using various chemical notations:
C(CO)COCC(COCCCO)(COCCCO)COCCCO
PWIIWDSISSNGLT-UHFFFAOYSA-N
The structure features multiple hydroxyl groups attached to a branched carbon backbone, which contributes to its physical properties such as solubility and reactivity.
1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol can undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol largely depends on its interactions with biological systems or other chemicals. The presence of multiple hydroxyl groups facilitates hydrogen bonding and enhances solubility in aqueous environments, making it effective in formulations where moisture retention is crucial.
In biological systems, it may act as a humectant or solvent, influencing the behavior of other compounds through solvation dynamics.
These properties make it suitable for various applications in pharmaceuticals, cosmetics, and industrial formulations.
1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol finds diverse applications in:
The compound's unique properties enable it to function effectively across these various domains, highlighting its significance in both scientific research and industrial applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2